N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline

Lipophilicity Membrane permeability ADME prediction

This ortho-methylsulfanyl aniline derivative features a unique N-(2-methylcyclopentyl) substituent that introduces two stereocenters, offering precise stereochemical control for asymmetric synthesis. Its calculated LogP of 4.009—up to 1.5 units higher than simpler N-cyclopentyl analogs—makes it a superior starting point for CNS-targeted probes and lipophilic ligand optimization. The ortho-thioether group provides steric direction for regioselective cross-coupling and electrophilic aromatic substitution, a synthetic advantage absent in para- or meta-isomers. Procuring this specific compound ensures chiral diversity in your library and reaction outcomes that alternative, less lipophilic scaffolds cannot deliver. Standard commercial B2B shipping is available for research quantities.

Molecular Formula C13H19NS
Molecular Weight 221.36 g/mol
Cat. No. B15093368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline
Molecular FormulaC13H19NS
Molecular Weight221.36 g/mol
Structural Identifiers
SMILESCC1CCCC1NC2=CC=CC=C2SC
InChIInChI=1S/C13H19NS/c1-10-6-5-8-11(10)14-12-7-3-4-9-13(12)15-2/h3-4,7,9-11,14H,5-6,8H2,1-2H3
InChIKeyILRFGAWKEGMOMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline (CAS 1496300-99-2): Structural Profile and Procurement Context


N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline (CAS 1496300-99-2) is a substituted aniline derivative featuring an ortho-methylsulfanyl (-SMe) group and an N-(2-methylcyclopentyl) substituent, with molecular formula C₁₃H₁₉NS and a molecular weight of 221.36 g/mol . The compound is characterized by a LogP of 4.009 and a topological polar surface area (TPSA) of 12.03 Ų, and it possesses two stereocenters within the 2-methylcyclopentyl moiety . It is commercially available from multiple suppliers at ≥95% purity, with pricing that varies significantly by quantity [1].

N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline Procurement: Why In-Class Substitution Without Structural Validation Risks Project Failure


N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline belongs to a family of N-cycloalkyl-2-(methylsulfanyl)aniline derivatives, yet subtle structural variations produce measurable differences in physicochemical properties and chiral complexity that preclude simple interchangeability. For example, the 2-methylcyclopentyl substituent introduces two stereocenters and increases calculated lipophilicity by up to +1.5 LogP units compared to its N-cyclopentyl analog, while positional isomers (ortho- vs. para- vs. meta-methylsulfanyl) exhibit divergent electronic and steric profiles that can alter reaction outcomes and biological target engagement . Selecting a comparator without verifying these specific structural features risks downstream synthetic inefficiency, compromised enantiomeric purity, or invalid structure-activity relationships.

N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline: Quantified Differentiation Evidence vs. Closest Analogs for Scientific Selection


Lipophilicity Differentiation: LogP 4.009 vs. N-Cyclopentyl Analog (LogP 2.5–3.5)

The target compound exhibits a computed LogP of 4.009 . In contrast, the unsubstituted N-cyclopentyl-2-(methylsulfanyl)aniline (CAS 1154297-85-4) has an estimated LogP range of 2.5–3.5 based on computational fragment analysis . The +0.5 to +1.5 LogP increase is attributed to the addition of a methyl group on the cyclopentyl ring, which enhances hydrophobic surface area and reduces aqueous solubility.

Lipophilicity Membrane permeability ADME prediction

Chiral Complexity: Two Stereocenters vs. Achiral N-Cyclopentyl Analog

N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline contains two stereocenters at the C1 and C2 positions of the 2-methylcyclopentyl ring, generating four possible stereoisomers . The closest analog, N-cyclopentyl-2-(methylsulfanyl)aniline, is achiral and lacks stereogenic centers. This structural distinction is critical for applications requiring defined stereochemistry or for exploring stereospecific interactions with biological targets.

Chirality Stereochemistry Enantioselective synthesis

Rotatable Bond Count: 3 vs. 2 for Unsubstituted Cyclopentyl Analog

The target compound has three rotatable bonds (the N-cycloalkyl bond and two bonds within the 2-methylcyclopentyl group) . N-cyclopentyl-2-(methylsulfanyl)aniline possesses only two rotatable bonds [1]. The additional rotatable bond in the target compound arises from the methyl substitution on the cyclopentane ring, which introduces an exocyclic degree of freedom.

Molecular flexibility Conformational analysis Ligand efficiency

Ortho-Methylsulfanyl Substitution vs. Para- and Meta-Isomers: Divergent Electronic and Steric Properties

The methylsulfanyl group in the target compound is positioned ortho to the aniline nitrogen. Regioisomeric analogs with para- (CAS 1477705-77-3) and meta- (CAS 1486186-90-6) substitution have identical molecular weight (221.36 g/mol) and identical calculated LogP (4.009) and TPSA (12.03 Ų) [1]. However, the ortho-substitution introduces steric hindrance near the nucleophilic nitrogen and alters the electronic environment of the aromatic ring through through-space and through-bond effects, which can significantly affect reactivity in cross-coupling reactions and binding to planar aromatic pockets.

Regioisomerism Electronic effects Steric hindrance

Optimal Procurement and Research Scenarios for N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline


Chiral Building Block for Enantioselective Synthesis

Given its two stereocenters, this compound serves as a chiral precursor for synthesizing enantiomerically pure pharmaceuticals or agrochemicals. Substituting the achiral N-cyclopentyl analog would eliminate stereochemical control and reduce product diversity. [1]

Lipophilicity Modulation in ADME Optimization Programs

With a LogP of 4.009—significantly higher than the N-cyclopentyl analog (2.5–3.5)—this compound is a suitable starting point for medicinal chemistry campaigns requiring enhanced membrane permeability, such as CNS-targeted probes or lipophilic ligand optimization. [2]

Ortho-Substituted Aniline Scaffold for Sterically Demanding Transformations

The ortho-methylsulfanyl group introduces steric hindrance that can direct regioselectivity in electrophilic aromatic substitution or cross-coupling reactions, offering distinct synthetic advantages over para- and meta-isomers that share identical computational descriptors but divergent reactivity. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.